Neoeriocitrin

Osteoporosis Bone regeneration Osteoblast differentiation

Neoeriocitrin is the preferred 7-O-neohesperidoside for osteoblast differentiation (2 μg/mL), exhibiting 56% greater Runx2 upregulation than naringin. It uniquely rescues MEK1 inhibitor blockade, enabling MAPK-independent signaling studies. For DPPH assays, it achieves 100% inhibition at 18 μM, outperforming eriocitrin. This isomer is essential for β-cell protection and adiponectin binding research. Verify your application requires neohesperidoside specificity before purchase.

Molecular Formula C27H32O15
Molecular Weight 596.5 g/mol
CAS No. 13241-32-2
Cat. No. B1678166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoeriocitrin
CAS13241-32-2
SynonymsEriodictyol 7-O-neohesperidoside, Neoeriocitrin
Molecular FormulaC27H32O15
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O
InChIInChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
InChIKeyOBKKEZLIABHSGY-DOYQYKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neoeriocitrin (CAS 13241-32-2) for Procurement: Baseline Overview of a Structurally Differentiated Flavanone Glycoside


Neoeriocitrin (CAS 13241-32-2) is a flavanone glycoside consisting of the aglycone eriodictyol substituted at the 7-position with a 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl (neohesperidoside) sugar moiety [1]. This specific glycosylation pattern classifies it as a 7-O-neohesperidoside, distinguishing it from 7-O-rutinoside flavanones that share the same aglycone core [2]. Naturally isolated from citrus fruits (e.g., Citrus limon, C. paradisi, C. bergamia) and the medicinal plant Drynaria Rhizome, neoeriocitrin exhibits antioxidative, osteogenic, and antidiabetic activities in preclinical models [3].

Why Generic Flavanone Substitution Fails: Critical Structural and Functional Differentiation of Neoeriocitrin


Flavanone glycosides with identical aglycones cannot be interchanged without experimental verification, as glycosylation pattern (neohesperidoside vs. rutinoside) profoundly impacts both physicochemical properties and biological activity. Neoeriocitrin (eriocitrin's 7-O-neohesperidoside isomer) demonstrates distinct antioxidant potency compared to its 7-O-rutinoside counterpart eriocitrin [1]. Furthermore, despite structural similarity to naringin (which differs only by the absence of a 3'-OH on the B-ring), neoeriocitrin exhibits markedly superior osteogenic activity in direct comparative assays [2]. These differences preclude functional substitution; procurement decisions for research applications require compound-specific validation.

Neoeriocitrin (CAS 13241-32-2): Quantitative Evidence Guide for Differentiated Scientific Selection


Superior Osteogenic Differentiation: Neoeriocitrin vs. Naringin Direct Comparison in MC3T3-E1 Cells

In a direct head-to-head comparison, neoeriocitrin demonstrated significantly greater osteogenic activity than naringin, the benchmark flavanone from Drynaria Rhizome [1]. At the optimal concentration of 2 μg/mL, neoeriocitrin more potently upregulated osteogenic markers Runx2, type I collagen (COLI), and osteocalcin (OCN), and enhanced alkaline phosphatase (ALP) activity [1].

Osteoporosis Bone regeneration Osteoblast differentiation

DPPH Radical Scavenging: Concentration-Dependent Superiority of Neoeriocitrin Over Eriocitrin and Other Citrus Flavanones

In a comparative DPPH radical scavenging assay, neoeriocitrin exhibited consistently higher inhibition percentages than its 7-O-rutinoside isomer eriocitrin across all tested concentrations [1]. At 18 μM, neoeriocitrin achieved 100% inhibition compared to 70% for eriocitrin, representing a 30-percentage-point advantage [1].

Antioxidant Free radical scavenging Oxidative stress

Protection Against STZ-Induced β-Cell Damage: Neoeriocitrin Prevents ROS Formation and Preserves Insulin Secretion

In a streptozotocin (STZ)-induced diabetic model using INS-1E pancreatic β-cells, neoeriocitrin pretreatment (0.25–1 μM) demonstrated protective effects [1]. The compound prevented STZ-induced reactive oxygen species (ROS) formation and preserved glucose-stimulated insulin secretion (GSIS) relative to STZ-treated controls [1].

Diabetes Pancreatic β-cell protection Oxidative stress

Antioxidant Activity in Lipid Peroxidation System: Neoeriocitrin Clusters with Most Potent Citrus Flavonoids

In a linoleic acid autoxidation system evaluating nine flavonoid glycosides from lemon peel, neoeriocitrin clustered with eriocitrin and 6,8-di-C-β-glucosyldiosmin (DGD) as the most potent antioxidants, outperforming naringin, hesperidin, neohesperidin, narirutin, and other flavone glycosides [1].

Lipid peroxidation Antioxidant Food science

Molecular Docking Evidence: Neoeriocitrin Shows High Affinity for Adiponectin in Hepatic Steatosis Model

Molecular docking studies of Citrus amblycarpa extract constituents against inflammatory proteins revealed that neoeriocitrin exhibits high binding affinity to adiponectin, interacting with GLY 223, PRO41, and VAL93 residues [1]. Among tested flavonoids (rutin, poncirin, hesperidin, and neoeriocitrin), each showed preferential binding to distinct protein targets: neoeriocitrin to adiponectin, hesperidin to TNF-α, and rutin to NF-κB [1].

Molecular docking Metabolic syndrome Adiponectin

Reversal of MEK1 Inhibition: Neoeriocitrin Rescues Osteoblast Differentiation Blockade

Neoeriocitrin (2 μg/mL) rescued the inhibition of osteoblast differentiation induced by the MEK1 inhibitor PD98059 in MC3T3-E1 cells [1]. This functional rescue distinguishes neoeriocitrin from naringin, which was not reported to exhibit comparable reversal of MAPK pathway blockade [2].

MAPK pathway Osteoblast differentiation Signal transduction

Neoeriocitrin (CAS 13241-32-2): Optimal Research and Industrial Application Scenarios Based on Evidence


Osteoporosis Drug Discovery: Differentiated Osteogenic Tool Compound

Neoeriocitrin is indicated for bone biology and osteoporosis research where quantifiably superior osteogenic activity is required relative to naringin. At 2 μg/mL, neoeriocitrin provides 56%, 37%, and 14% greater upregulation of Runx2, COLI, and OCN, respectively, along with enhanced ALP activity in MC3T3-E1 osteoblasts [1]. This differentiated potency supports target validation studies and osteogenic lead compound development.

Antioxidant Screening: Preferred Neohesperidoside Flavanone for Oxidative Stress Models

Neoeriocitrin is the preferred choice among eriodictyol-derived flavanones for DPPH radical scavenging assays, achieving 100% inhibition at 18 μM versus 70% for its isomer eriocitrin [2]. In lipid peroxidation systems, neoeriocitrin consistently ranks among the most potent citrus-derived antioxidants, supporting its use in food preservation, nutraceutical formulation, and oxidative stress research [3].

Pancreatic β-Cell and Diabetes Research: Oxidative Stress Protection Tool

Neoeriocitrin demonstrates protective effects against STZ-induced oxidative damage in INS-1E pancreatic β-cells, preventing ROS formation and preserving glucose-stimulated insulin secretion [4]. It is suitable as a tool compound for investigating oxidative stress-mediated β-cell dysfunction and evaluating candidate antidiabetic mechanisms.

Metabolic Syndrome and Adiponectin Pathway Investigation

In silico evidence indicates neoeriocitrin binds with high affinity to adiponectin, a key regulator of insulin sensitivity [5]. This distinct target interaction profile differentiates neoeriocitrin from other citrus flavonoids (e.g., hesperidin binding to TNF-α, rutin to NF-κB) and positions it for metabolic syndrome and hepatic steatosis research applications [5].

MAPK-Independent Osteogenesis Studies

Neoeriocitrin uniquely rescues MEK1 inhibitor (PD98059)-induced osteoblast differentiation blockade [1]. This functional attribute distinguishes it from naringin and supports its use as a tool compound for investigating MAPK-independent osteogenic signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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